Regioisomeric Methyl Substitution at N1-Phenyl: Para (4-methylphenyl) vs. Ortho (2-methylphenyl) Impact on Lipophilicity-Driven Parameters
The N1 para-methyl substitution on the phenyl ring of the target compound confers a computed XLogP3-AA value of 4.2 [1], whereas the ortho-methyl regioisomer (CAS 1105190-06-4) is predicted to exhibit a reduced XLogP3 contribution from the methyl group due to intramolecular steric shielding that diminishes solvent exposure. This difference in effective lipophilicity can influence membrane permeability and non-specific protein binding, making the para isomer more suitable for applications requiring balanced lipophilicity within the multiparameter optimization space defined by the 4,5-diaryl-imidazole-2-thione scaffold [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 [1] |
| Comparator Or Baseline | 5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol; XLogP3-AA predicted to be similar overall but with altered steric contribution to effective lipophilicity due to ortho-methyl shielding |
| Quantified Difference | Partitioning behavior predicted to differ by an estimated ΔlogD of 0.2–0.5 units based on class-level ortho vs. para methyl SAR trends in diaryl heterocycles [2] |
| Conditions | Computational prediction; XLogP3 algorithm (PubChem 2.2 release 2025.09.15) |
Why This Matters
For procurement decisions in ADME-PK screening cascades, the para-methyl regioisomer provides a defined lipophilicity benchmark (XLogP3 = 4.2) that cannot be assumed for the ortho congener, requiring explicit experimental validation if the ortho variant is considered as a replacement.
- [1] XLogP3-AA computed value for CID 33678982. PubChem 2.2 (PubChem release 2025.09.15). https://pubchem.ncbi.nlm.nih.gov/compound/1105189-65-8 (accessed 2026-05-05). View Source
- [2] Assadieskandar A, Amini M, Salehi M, Sadeghian H, Alimardani M, Sakhteman A, Nadri H, Shafiee A. Synthesis and SAR study of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives, as potent 15-lipoxygenase inhibitors. Bioorg Med Chem. 2012;20(24):7160-7166. doi:10.1016/j.bmc.2012.09.050. View Source
